Iloprost tromethamine
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Overview
Description
Iloprost tromethamine is a synthetic analog of prostacyclin (PGI2), an endogenous prostanoid primarily produced in the vascular endothelium. It is used to treat conditions such as pulmonary arterial hypertension (PAH) and frostbite. This compound is known for its potent vasodilatory and anti-thrombotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iloprost tromethamine is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Iloprost tromethamine undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .
Scientific Research Applications
Iloprost tromethamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Used in clinical trials for treating conditions like PAH, frostbite, and acute respiratory distress syndrome (ARDS)
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Iloprost tromethamine exerts its effects by mimicking the biological actions of prostacyclin. It binds to prostacyclin receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: Another prostacyclin analog used for similar indications but with a shorter half-life.
Treprostinil: A prostacyclin analog with a longer half-life and different administration routes.
Beraprost: An oral prostacyclin analog with similar vasodilatory properties
Uniqueness
Iloprost tromethamine is unique due to its stability and potency compared to other prostacyclin analogs. It has a balanced ratio of diastereoisomers, which contributes to its effectiveness in clinical applications .
Properties
CAS No. |
697225-02-8 |
---|---|
Molecular Formula |
C26H43NO7 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1 |
InChI Key |
KZSSWXACMCYLBM-RMWNCEGRSA-N |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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